molecular formula C11H12N8 B15117818 6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine

6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine

Cat. No.: B15117818
M. Wt: 256.27 g/mol
InChI Key: IPEMENRJIDYTIX-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine typically involves the formation of the pyrazole and triazole rings followed by their attachment to the pyrimidine core. Common synthetic routes include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of Triazole Ring: This is often done via the Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment to Pyrimidine Core: The final step involves the nucleophilic substitution reaction where the pyrazole and triazole rings are attached to the pyrimidine core under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(1H-pyrazol-1-yl)isonicotinic acid: Another compound with pyrazole rings, used in similar applications.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with both pyrazole and triazole rings, used in energetic materials.

Uniqueness

6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine is unique due to its specific combination of pyrazole, triazole, and pyrimidine rings, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H12N8

Molecular Weight

256.27 g/mol

IUPAC Name

6-pyrazol-1-yl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C11H12N8/c1-2-16-19(4-1)11-6-10(14-8-15-11)13-3-5-18-9-12-7-17-18/h1-2,4,6-9H,3,5H2,(H,13,14,15)

InChI Key

IPEMENRJIDYTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCN3C=NC=N3

Origin of Product

United States

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